REACTION_SMILES
|
[C:20](=[O:21])([OH:22])[O-:23].[CH3:1][c:2]1[c:3]([N+:12]([O-:13])=[O:14])[cH:4][c:5]([O:6][CH2:7][C:8]#[N:9])[cH:10][cH:11]1.[CH3:25][CH2:26][O:27][C:28](=[O:29])[CH3:30].[Na+:24].[OH2:15].[OH2:16].[Sn:17]([Cl:18])[Cl:19]>>[CH3:1][c:2]1[c:3]([NH2:12])[cH:4][c:5]([O:6][CH2:7][C:8]#[N:9])[cH:10][cH:11]1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O=C([O-])O
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Name
|
Cc1ccc(OCC#N)cc1[N+](=O)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(OCC#N)cc1[N+](=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl[Sn]Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(OCC#N)cc1N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |